molecular formula C15H20O5 B1392444 6-[4-(2-Methoxyethoxy)phenyl]-6-oxohexanoic acid CAS No. 1049131-06-7

6-[4-(2-Methoxyethoxy)phenyl]-6-oxohexanoic acid

Cat. No. B1392444
CAS RN: 1049131-06-7
M. Wt: 280.32 g/mol
InChI Key: WRLKPMADZCEGJY-UHFFFAOYSA-N
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Description

6-[4-(2-Methoxyethoxy)phenyl]-6-oxohexanoic acid, commonly known as MEHPA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential use in various applications. MEHPA is a derivative of hexanoic acid and is widely used in the synthesis of various organic compounds.

Scientific Research Applications

Synthesis and Intermediary Usage

6-[4-(2-Methoxyethoxy)phenyl]-6-oxohexanoic acid and its derivatives have been explored for their role as intermediates in chemical syntheses. For instance, they have been used in the preparation of fluorescent probes and other fluorescent molecules for studying lipid bilayers in biological membranes. The compound has been synthesized through various methods, including Friedel-Crafts reactions, which are key in organic chemistry for creating complex molecules (Balo et al., 2000).

Involvement in Pharmaceutical Synthesis

This compound is also involved in the synthesis of pharmaceuticals. For example, derivatives of 6-[4-(2-Methoxyethoxy)phenyl]-6-oxohexanoic acid have been used as intermediates in routes for synthesizing leukotriene B4, a significant compound in the study of lipoxygenase-derived arachidonic acid metabolism (Hayes & Wallace, 1990).

Environmental Impact Studies

Research has also been conducted to understand the environmental impact of compounds structurally similar to 6-[4-(2-Methoxyethoxy)phenyl]-6-oxohexanoic acid. For example, studies on the leaching of azoxystrobin (which shares a similar methoxymethylene component) and its degradation products have been crucial in assessing the ecological and health impacts of these substances (Jørgensen et al., 2012).

Exploration in Organic Solar Cells

In the field of renewable energy, derivatives of this compound have been investigated for their potential in improving the performance of organic solar cells. For instance, polymers containing methoxyethoxy groups have been used as interfacial layers in solar cells, enhancing their efficiency and stability (Oh et al., 2010).

Catalysis and Reaction Studies

The compound has also been a subject of study in catalysis and reaction mechanism investigations. It has been used in experiments to understand the oxidation processes and the effects of various catalysts on these reactions, providing insight into complex organic reaction pathways (Atlamsani et al., 1993).

Safety and Hazards

The safety data sheet for a similar compound, “4-(2-Methoxyethoxy)benzeneboronic acid”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

6-[4-(2-methoxyethoxy)phenyl]-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O5/c1-19-10-11-20-13-8-6-12(7-9-13)14(16)4-2-3-5-15(17)18/h6-9H,2-5,10-11H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLKPMADZCEGJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)C(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[4-(2-Methoxyethoxy)phenyl]-6-oxohexanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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